2-Amino-1-(4-chloro-3-methylphenyl)ethanone Hydrochloride
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Overview
Description
2-Amino-1-(4-chloro-3-methylphenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloro-3-methylphenyl)ethanone Hydrochloride typically involves the treatment of 4-chloro-3-methylacetophenone with ammonia or an amine source under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by adding hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chloro-3-methylphenyl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(4-chloro-3-methylphenyl)ethanone Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chloro-3-methylphenyl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
- 2-Amino-1-(3-hydroxyphenyl)ethanone Hydrochloride
- 2-Amino-1-(4-methylphenyl)ethanone Hydrochloride
Uniqueness
2-Amino-1-(4-chloro-3-methylphenyl)ethanone Hydrochloride is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-amino-1-(4-chloro-3-methylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-6-4-7(9(12)5-11)2-3-8(6)10;/h2-4H,5,11H2,1H3;1H |
InChI Key |
IQCHNILVVJRELA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CN)Cl.Cl |
Origin of Product |
United States |
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